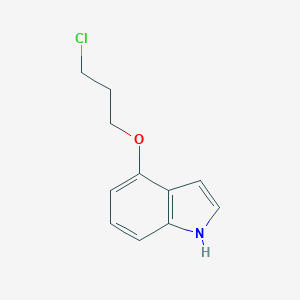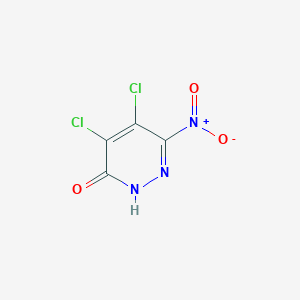![molecular formula C13H9BrN2 B174527 1-Brom-3-phenylimidazo[1,5-a]pyridin CAS No. 104202-15-5](/img/structure/B174527.png)
1-Brom-3-phenylimidazo[1,5-a]pyridin
Übersicht
Beschreibung
1-Bromo-3-phenylimidazo[1,5-a]pyridine: is a heterocyclic aromatic compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been extensively studied for their unique chemical structure and versatility .
Mode of Action
It is known that the absorption band near 300 nm corresponds to the π-transition in the aromatic imidazole moiety, and the π* band above 300 nm is due to the intramolecular charge transfer transition . This suggests that the compound may interact with its targets through π-π stacking, a common interaction in many biological systems.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight of 27313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
It is known that imidazo[1,5-a]pyridine derivatives can exhibit a range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature may affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-phenylimidazo[1,5-a]pyridine can be synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the halogenation of imidazo[1,2-a]pyridines using halogenating agents .
Industrial Production Methods: Industrial production methods for 1-Bromo-3-phenylimidazo[1,5-a]pyridine typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-phenylimidazo[1,5-a]pyridine
- 1-Bromo-4-phenylimidazo[1,5-a]pyridine
- 1-Bromo-5-phenylimidazo[1,5-a]pyridine
Comparison: 1-Bromo-3-phenylimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other bromo-substituted imidazo[1,5-a]pyridines .
Eigenschaften
IUPAC Name |
1-bromo-3-phenylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZZBGVTIZXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359306 | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104202-15-5 | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-3-phenylimidazo[1,5-a]pyridine in organic synthesis?
A1: 1-Bromo-3-phenylimidazo[1,5-a]pyridine serves as a versatile building block for synthesizing diverse 1,3-diarylated imidazo[1,5-a]pyridines []. This compound readily undergoes Suzuki-Miyaura cross-coupling reactions with arylboronic acids. [] This reaction enables the introduction of various aryl substituents at the 1-position, leading to the creation of novel imidazo[1,5-a]pyridine derivatives with potentially interesting photophysical properties. []
Q2: What are the advantages of using Suzuki-Miyaura cross-coupling with 1-Bromo-3-phenylimidazo[1,5-a]pyridine?
A2: The research demonstrates that the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-phenylimidazo[1,5-a]pyridine with arylboronic acids offers several benefits:
- High Yield: The reaction with p-methoxycarbonylphenylboronic acid yielded the desired product in 91% yield, indicating high efficiency. []
- Versatility: The successful coupling with both p- and m-methoxycarbonylphenylboronic acids suggests the method's potential applicability to a range of arylboronic acid substrates. []
- Access to Fluorescent Compounds: The resulting 1,3-diarylated imidazo[1,5-a]pyridines exhibit fluorescence, making them valuable for potential applications requiring fluorescent probes or materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















